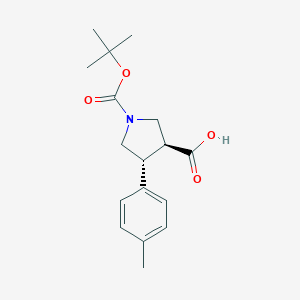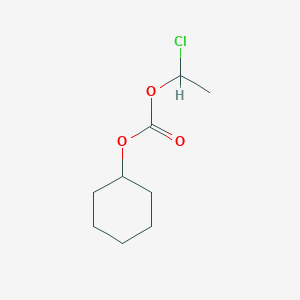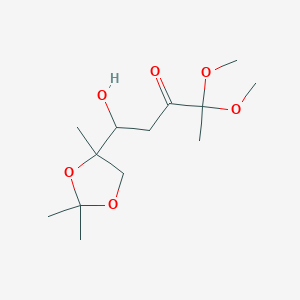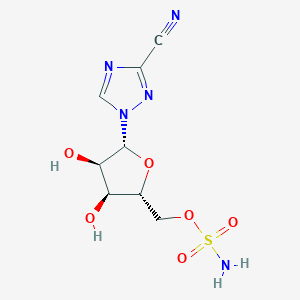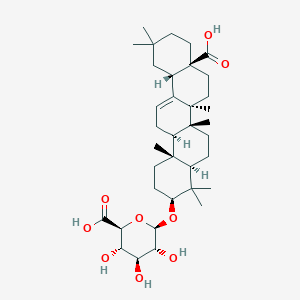
Calenduloside E
Descripción general
Descripción
Calenduloside E is a natural compound found in the Calendula officinalis species, commonly referred to as the pot marigold. It is a triterpenoid glycoside with a molecular weight of 578.5 and a chemical structure of C25H38O14. This compound is a powerful antioxidant and anti-inflammatory agent that has been used in traditional medicine for centuries. It has been found to have a variety of potential therapeutic applications, including anti-cancer, anti-diabetic, and anti-inflammatory effects. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions of this compound.
Aplicaciones Científicas De Investigación
Neuroprotección en la lesión por isquemia/reperfusión cerebral
Se ha demostrado que el Calenduloside E alivia la lesión por isquemia/reperfusión cerebral al preservar la función mitocondrial. Atenúa significativamente la inhibición de la viabilidad celular y la muerte celular apoptótica en las células HT22. Además, mejora la disfunción mitocondrial al aumentar el potencial de la membrana mitocondrial y reducir la ROS mitocondrial y la acumulación de calcio celular .
Cardioprotección contra la lesión por isquemia-reperfusión miocárdica
La investigación indica que el this compound puede prevenir la sobrecarga de calcio causada por la lesión por isquemia-reperfusión miocárdica al mejorar la autofagia e inhibir los canales de Ca2+ de tipo L a través de BAG3 . Esto sugiere su potencial como agente terapéutico para las enfermedades cardiovasculares.
Protección de las células endoteliales
El this compound exhibe fuertes efectos antioxidantes y antiapoptóticos sobre las células endoteliales. Mejora la viabilidad celular probablemente a través de mecanismos antiapoptóticos, lo que podría ser crucial para el desarrollo de compuestos de protección endotelial .
Perfil proteómico e identificación de objetivos
Se ha utilizado un análogo biotinilado de this compound como una sonda molecular para identificar objetivos proteicos y vías de señalización relacionadas con la supervivencia celular. Este enfoque de proteómica química ha identificado 128 proteínas asociadas con la actividad antiapoptótica .
Inhibición de la proteína de choque térmico
El this compound se ha identificado como un inhibidor de Hsp90AB1, que es una proteína de choque térmico. Este descubrimiento abre aplicaciones potenciales en el tratamiento de enfermedades donde las proteínas de choque térmico juegan un papel fundamental .
Propiedades antioxidantes
Las propiedades antioxidantes del compuesto sugieren su uso en la prevención de enfermedades relacionadas con el estrés oxidativo. Su capacidad para proteger contra la lesión de las células endoteliales de la vena umbilical humana inducida por ox-LDL subraya su potencial terapéutico .
Mecanismo De Acción
Target of Action
Calenduloside E (CE), a natural triterpenoid saponin isolated from Aralia elata, has been identified to target Hsp90AB1 . Hsp90AB1 is a heat shock protein that plays a crucial role in maintaining cellular homeostasis. It is involved in the folding, stability, and function of many client proteins, many of which are involved in signal transduction, cell cycle control, and stress responses .
Mode of Action
CE binds to Hsp90AB1, which can protect against ox-LDL-induced human umbilical vein endothelial cell (HUVEC) injury . It has been hypothesized that CE functions by inhibiting M1 macrophage polarization via regulation of glycolysis . Moreover, CE has been found to protect against myocardial ischemia-reperfusion injury induced calcium overload by enhancing autophagy and inhibiting L-type Ca2+ channels through BAG3 .
Biochemical Pathways
CE has been found to modulate several biochemical pathways. It inhibits M1 macrophage polarization via regulation of glycolysis . In addition, it has been found to ameliorate mitochondrial dysfunction by increasing the mitochondrial membrane potential and reducing the mitochondrial ROS and cellular calcium accumulation . Furthermore, CE has been found to enhance autophagy and inhibit L-type Ca2+ channels through BAG3 .
Result of Action
CE has been found to exert several molecular and cellular effects. It significantly attenuates the inhibition of cell viability and apoptotic cell death in HT22 cells induced by oxygen-glucose deprivation/reoxygenation (OGD/R) . CE also significantly ameliorates ischemic/hypoxic-induced brain infarct volume, neurological deficits, and neuronal apoptosis in mice after middle cerebral artery occlusion and reperfusion . Moreover, CE has been found to protect against myocardial ischemia-reperfusion injury induced calcium overload .
Action Environment
The action of CE can be influenced by various environmental factors. For instance, the presence of ox-LDL can induce HUVEC injury, which CE can protect against . In addition, conditions of oxygen-glucose deprivation/reoxygenation (OGD/R) can induce inhibition of cell viability and apoptotic cell death in HT22 cells, which CE can significantly attenuate . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Calenduloside E interacts with various proteins related to cell survival signaling pathways . These interactions play a crucial role in its biochemical reactions, contributing to its anti-oxidative and anti-apoptotic effects .
Cellular Effects
This compound has a protective effect against ox-LDL induced HUVEC damage . It improves cell viability, likely through anti-apoptotic mechanisms . It influences cell function by interacting with proteins involved in cell survival signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with proteins related to cell survival signaling pathways . It exerts its effects at the molecular level, potentially through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully characterized. Its protective effect against ox-LDL induced HUVEC damage suggests potential long-term effects on cellular function .
Metabolic Pathways
It is known to interact with proteins related to cell survival signaling pathways , which may influence metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHKMAZAWJNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calenduloside E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
26020-14-4 | |
| Record name | Calenduloside E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 - 267 °C | |
| Record name | Calenduloside E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)

